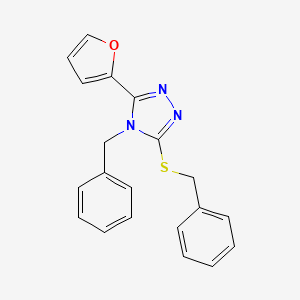

4-benzyl-3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole

Description

4-Benzyl-3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with benzyl, benzylsulfanyl, and furan-2-yl groups. Synthetically, it is typically prepared via S-benzylation of precursor triazole-thiones using benzyl bromide in the presence of a base (e.g., K₂CO₃) in ethanol . Structural confirmation is achieved through NMR, X-ray diffraction, and HRMS analyses .

The furan-2-yl substituent contributes to its electron-rich aromatic system, while the benzylsulfanyl group enhances lipophilicity, influencing its pharmacokinetic properties. Notably, this compound has demonstrated inhibitory activity against HIV-1 RNaseH (IC₅₀ <2 μM) and antiviral effects (EC₅₀ =4 μM) with a high selectivity index (>130) .

Properties

IUPAC Name |

4-benzyl-3-benzylsulfanyl-5-(furan-2-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-3-8-16(9-4-1)14-23-19(18-12-7-13-24-18)21-22-20(23)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFMRBGOYPNVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Substitution Reactions: The benzyl and benzylsulfanyl groups are introduced through nucleophilic substitution reactions.

Furan-2-yl Group Introduction: The furan-2-yl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The benzyl and furan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Overview

The compound 4-benzyl-3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole is a member of the triazole family, which is known for its diverse biological activities. Due to its unique chemical structure, this compound has garnered attention in various scientific fields, particularly in medicinal chemistry, agriculture, and materials science. This article explores the applications of this compound based on current research findings.

Medicinal Chemistry Applications

1. Antifungal Activity

Triazoles are well-known for their antifungal properties. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various fungal strains. For instance, compounds with similar structures have shown effectiveness against Candida species, which are responsible for invasive fungal infections (IFIs) . The unique functional groups in this compound may enhance its interaction with fungal targets, potentially leading to new antifungal therapies.

2. Anticancer Potential

Recent studies have suggested that triazole derivatives can also exhibit anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation. Molecular docking studies have indicated that triazole derivatives can bind effectively to active sites of target proteins involved in tumor growth . This suggests a promising avenue for developing anticancer agents based on the triazole scaffold.

3. Insecticidal and Herbicidal Properties

Triazoles have been explored for their potential as agrochemicals. Compounds similar to this compound have demonstrated insecticidal and herbicidal activities . This application is particularly relevant in the context of sustainable agriculture, where there is a need for effective pest control methods that minimize environmental impact.

Chemical Properties and Reactions

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions involving appropriate precursors under controlled conditions . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

2. Chemical Reactivity

The compound can undergo various chemical reactions including oxidation and substitution reactions. These reactions can be exploited to modify the compound's structure to enhance its biological activity or tailor its properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-benzyl-3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

Signal Transduction Pathways: It may affect various cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Table 1: Key Triazole Derivatives and Their Properties

Key Observations:

Benzylsulfanyl vs. alkylsulfanyl: Benzylsulfanyl groups improve metabolic stability compared to aliphatic thioethers, as seen in the target compound’s antiviral activity .

Biological Targets :

- The target compound’s furan-2-yl group may contribute to its unique selectivity for HIV-1 RNaseH over other triazoles targeting COX-2 or leukotriene pathways .

- Derivatives with 4-methoxyphenyl or 4-chlorophenyl substituents (e.g., compounds in ) show divergent applications, likely due to electronic effects modulating enzyme interactions.

Structural Insights:

- Crystal Packing : The target compound’s benzyl and benzylsulfanyl groups likely adopt orthogonal conformations to minimize steric clashes, as observed in isostructural triazoles .

- Electron Density : The furan-2-yl oxygen participates in weak hydrogen bonds (C–H···O), influencing supramolecular assembly, whereas thiophen-2-yl derivatives exhibit stronger S···π interactions .

Pharmacological and Computational Data

- HIV-1 RNaseH Inhibition : The target compound’s EC₅₀ of 4 μM surpasses earlier triazole-based inhibitors (e.g., thiocarbamates with EC₅₀=1.3 μM) in specificity, attributed to optimal steric fit in the RNaseH active site .

- Docking Studies : Comparative molecular docking (e.g., using Glide/Schrödinger) reveals that the furan-2-yl group in the target compound forms π-cation interactions with Lys103/Lys104 residues, absent in thiophene analogs .

Biological Activity

4-benzyl-3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole is a member of the triazole family, which is known for its diverse biological activities. This compound features a complex structure that includes a triazole ring, a furan ring, and a benzylsulfanyl group, contributing to its potential therapeutic applications. The purpose of this article is to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C18H18N4OS

- Molecular Weight : Approximately 358.43 g/mol

- Structure : The compound consists of a triazole core with a furan and benzylsulfanyl substituents, enhancing its interaction with biological targets.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.

- Binding Interactions : The triazole ring can form hydrogen bonds and π-π interactions with biomolecules, facilitating its biological effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- A study reported that similar compounds demonstrated antibacterial activity against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Another investigation highlighted the potential antifungal activities of triazole derivatives, as they are structurally similar to clinically used antifungals like itraconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Triazole derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

- The presence of the benzylsulfanyl group may enhance the compound's interaction with cancer-related molecular targets.

Case Studies and Research Findings

Toxicity Profile

The toxicity evaluation of this compound shows promising results:

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-benzyl-3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions : Starting with hydrazide derivatives (e.g., furan-2-carboxylic acid hydrazide) and thiosemicarbazides, followed by cyclization to form the triazole core .

- Alkylation : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with benzyl halides in alkaline media (e.g., KOH/ethanol) to introduce benzylsulfanyl groups .

- Microwave-assisted synthesis : Optimizing reaction time (e.g., 45 minutes at 165°C) to enhance yield and reduce side products .

Key reagents include chloroacetamides, benzyl bromides, and catalysts like glacial acetic acid .

Basic: How is the structural integrity of this compound validated experimentally?

Characterization involves:

- Spectroscopic techniques :

- Elemental analysis (CHNS) : Matching calculated and observed percentages (e.g., C: 66.50%, H: 4.94%, N: 14.91%) .

- Mass spectrometry (ESI+) : Detection of molecular ion peaks (e.g., [M+H]+ at m/z 409) .

- X-ray crystallography : Using SHELX programs for crystal structure determination .

Advanced: What computational approaches are used to study this compound’s electronic properties and bioactivity?

- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity analysis .

- Molecular docking (e.g., Glide/Schrödinger) : Docking into biological targets (e.g., HIV-1 RT) to predict binding modes and inhibition mechanisms .

- Molecular dynamics simulations : Assessing stability of ligand-protein complexes over time .

- ORTEP-III : For visualizing crystallographic data and bond geometries .

Advanced: How can discrepancies in reported biological activities be resolved?

- Comparative bioassays : Standardizing protocols (e.g., MIC tests for antimicrobial activity) across studies to minimize variability .

- Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., halogen vs. methyl groups) to isolate contributing factors .

- Meta-analysis of pharmacological data : Cross-referencing results with similar triazole derivatives (e.g., anti-inflammatory vs. antitumor activities) .

- In silico ADMET profiling : Predicting bioavailability and toxicity to contextualize experimental outcomes .

Basic: What biological activities are associated with this compound?

Reported activities include:

- Antimicrobial : Inhibition of Staphylococcus aureus (MIC: 8–32 µg/mL) via disruption of membrane integrity .

- Anti-inflammatory : Suppression of COX-2 and TNF-α in rodent models .

- Antiexudative : Reduction of formalin-induced edema in rats, comparable to diclofenac sodium .

- Anticancer : Preliminary activity against breast cancer cell lines (IC50: ~50 µM) via apoptosis induction .

Advanced: What strategies optimize reaction yields for triazole derivatives?

- Design of Experiments (DoE) : Screening variables (temperature, solvent, catalyst) using factorial designs .

- Microwave irradiation : Enhancing reaction efficiency (e.g., 78–87% yield at 165°C vs. 60% conventional heating) .

- Real-time monitoring : Employing GC-MS or HPLC to track intermediate formation and adjust conditions dynamically .

- Green chemistry : Solvent-free reactions or ionic liquids to reduce waste .

Advanced: How do substituents influence the compound’s pharmacological profile?

- Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance antimicrobial potency by increasing electrophilicity .

- Benzyl vs. alkyl chains : Bulky aromatic groups improve binding to hydrophobic enzyme pockets (e.g., p38α MAP kinase) .

- Furan vs. thiophene : Furan derivatives exhibit higher anti-inflammatory activity due to improved hydrogen bonding .

- SAR-guided design : Prioritizing substituents with favorable logP values (2.5–3.5) for blood-brain barrier penetration .

Basic: How is purity and stability assessed during storage?

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<2%) .

- Thermal analysis : DSC/TGA to determine melting points (e.g., 176–198°C) and decomposition thresholds .

- Accelerated stability studies : Exposure to 40°C/75% RH for 6 months, with periodic NMR/FTIR checks for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.